8-ethyl-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Description
8-ethyl-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H18FN3 and its molecular weight is 367.427. The purity is usually 95%.
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Biological Activity
8-Ethyl-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazoloquinoline class, characterized by a fused pyrazole and quinoline ring system. The unique structural features of this compound contribute to its diverse biological activities, including anticancer and anti-inflammatory properties.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C25H21FN2
- Molecular Weight : 384.45 g/mol
- CAS Number : 901264-73-1
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. The compound selectively targets cancer cells and has been studied against various cancer types, including:
- Breast Cancer
- Lung Cancer
- Colon Cancer
The mechanism of action involves the intercalation into DNA, disrupting normal replication processes and potentially leading to apoptosis in cancer cells. Additionally, it may inhibit specific enzymes crucial for cancer cell proliferation by binding to their active sites .
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. Studies suggest that it inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are key mediators in inflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents significantly influence its efficacy. For instance, the presence of the fluorophenyl group enhances lipophilicity and biological interactions compared to other analogs with different substituents.
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Ethyl and fluorophenyl groups | Anticancer, anti-inflammatory |
8-Ethyl-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline | Different fluorophenyl position | Varies in anticancer activity |
8-Ethyl-1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[4,3-c]quinoline | Chlorophenyl instead of fluorophenyl | Anti-inflammatory |
Case Studies
Several studies have explored the biological activities of this compound:
- Anticancer Study : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
- Anti-inflammatory Study : Another investigation highlighted its ability to inhibit NO production in RAW 264.7 cells with an IC50 value comparable to that of established anti-inflammatory drugs.
Properties
IUPAC Name |
8-ethyl-1-(3-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-2-16-11-12-22-20(13-16)24-21(15-26-22)23(17-7-4-3-5-8-17)27-28(24)19-10-6-9-18(25)14-19/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORSQIYLDHZGFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.